Sodium furan-2-carboxylate
CAS No.: 17256-62-1
Cat. No.: VC1921114
Molecular Formula: C5H3NaO3
Molecular Weight: 134.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17256-62-1 |
|---|---|
| Molecular Formula | C5H3NaO3 |
| Molecular Weight | 134.06 g/mol |
| IUPAC Name | sodium;furan-2-carboxylate |
| Standard InChI | InChI=1S/C5H4O3.Na/c6-5(7)4-2-1-3-8-4;/h1-3H,(H,6,7);/q;+1/p-1 |
| Standard InChI Key | HDCRDACZYDHUQX-UHFFFAOYSA-M |
| SMILES | C1=COC(=C1)C(=O)[O-].[Na+] |
| Canonical SMILES | C1=COC(=C1)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Properties
Sodium furan-2-carboxylate, also known by several synonyms including sodium furoate, sodium 2-furoate, and pyromucic acid sodium salt, is a sodium salt of furan-2-carboxylic acid. It is formally identified by its CAS number 57273-36-6 and PubChem CID 19205589 . The compound contains an unfused furan ring structure, which is a five-membered aromatic heterocycle containing oxygen.
Synthesis Methods
Several approaches have been developed for the synthesis of furan-2-carboxylate derivatives, which can subsequently be converted to their sodium salts. Understanding these synthetic pathways is crucial for laboratory preparation and industrial production of sodium furan-2-carboxylate.
Catalytic One-Pot Condensation
A novel and efficient procedure has been developed for synthesizing furan-2-carboxylate derivatives through a one-pot condensation reaction. This method employs chloroacetate derivatives, 1,3-diketones, and chloroform in the presence of magnetic sodium aluminate (Fe₃O₄/NaAlO₂) as a catalyst . This approach offers several advantages:
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High product yields in a relatively short experimental time
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Simplified workup procedures
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Use of a recyclable heterogeneous catalyst
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Environmentally friendly methodology
The magnetic nature of the sodium aluminate catalyst allows for easy recovery from the reaction mixture by applying an external magnetic field, and the catalyst can be reused multiple times without significant loss of catalytic activity . This represents a sustainable and cost-effective method for synthesizing precursors to sodium furan-2-carboxylate.
Carboxylation Reactions
Alternative synthetic routes involve carboxylation reactions of furan derivatives. Research has shown that potassium furan-2-carboxylate can be synthesized and used in further reactions with potassium carbonate (K₂CO₃) and potassium isobutyrate at elevated temperatures (around 320°C) under carbon dioxide flow . This approach can be adapted for sodium derivatives by substituting sodium-based reagents.
Applications in Chemical Research
Sodium furan-2-carboxylate has found various applications in chemical research and industrial processes due to its unique structural features and reactivity.
Precursor for Dicarboxylic Acid Synthesis
One significant application of furan-2-carboxylates is their use as precursors in the synthesis of furan dicarboxylic acids, particularly 2,5-furandicarboxylic acid (FDCA). FDCA has attracted considerable attention as a potential bio-based alternative to terephthalic acid in polymer production . The conversion of furan-2-carboxylate salts to FDCA has been achieved with yields up to 89% after 5 hours of reaction under optimized conditions .
Component in Complex Organic Molecules
Furan-2-carboxylate moieties are incorporated into complex organic structures for various applications. For example, a derivative compound [(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-2-carboxylate has been reported in Tripterygium wilfordii, demonstrating the occurrence of furan-2-carboxylate esters in natural products .
Biological Activities
Sodium furan-2-carboxylate and related furan-2-carboxylic acid derivatives exhibit interesting biological activities that have been investigated in microbiological research.
Inhibition of Bacterial Motility
Research has identified furan-2-carboxylic acid (FA), the conjugate acid of sodium furan-2-carboxylate, as a compound capable of inhibiting bacterial swarming and swimming behaviors. This inhibitory effect occurs at remarkably low concentrations of approximately 2.3 μg L⁻¹ (21 nmol L⁻¹) . These findings suggest potential applications in controlling bacterial motility and possibly biofilm formation.
Effects on Extracellular Polysaccharide Production
In addition to inhibiting bacterial motility, furan-2-carboxylic acids likely inhibit extracellular polysaccharide production in bacteria . This effect is particularly significant in the context of bacterial culture on solid agar plates, where trace amounts of these compounds can significantly impact the quality of bacterial growth and experimental outcomes.
Analytical Methods and Characterization
The characterization of sodium furan-2-carboxylate and related compounds typically involves a combination of spectroscopic and analytical techniques.
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural confirmation of furan-2-carboxylate derivatives . The distinct aromatic protons of the furan ring and the absence of the carboxylic acid proton in the sodium salt provide characteristic spectral features for identification.
Mass Spectrometry
Mass spectrometric techniques, including Field Desorption Mass Spectrometry (FD-MS) and Electron Impact High-Resolution Mass Spectrometry (EI-HR-MS), have been employed for the identification of furan-2-carboxylic acid derivatives . These methods can also be applied to sodium furan-2-carboxylate with appropriate modifications to account for the sodium counterion.
| Regulatory Aspect | Value |
|---|---|
| VAT Rate | 17.0% |
| Tax Rebate Rate | 9.0% |
| Supervision Conditions | None |
| MFN Tariff | 6.5% |
| General Tariff | 20.0% |
This regulatory information is important for commercial transactions involving sodium furan-2-carboxylate and may impact research procurement and industrial applications.
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